5-(4-Chlorophenyl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile
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Overview
Description
“5-(4-Chlorophenyl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile” is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(4-Chlorophenyl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile” typically involves multi-step organic reactions. Common starting materials include 4-chlorobenzaldehyde, morpholine, and various pyrimidine derivatives. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, particularly involving the chlorophenyl group, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated solvents, strong bases, or acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, pyrido[2,3-d]pyrimidines have shown potential as enzyme inhibitors, making them valuable in drug discovery and development.
Medicine
In medicine, these compounds are explored for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
Industrially, such compounds may be used in the development of new materials, agrochemicals, and other specialized applications.
Mechanism of Action
The mechanism of action of “5-(4-Chlorophenyl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives: These include various substituted pyrido[2,3-d]pyrimidines with different functional groups.
Morpholine Derivatives: Compounds containing the morpholine ring, which is known for its biological activity.
Uniqueness
The uniqueness of “5-(4-Chlorophenyl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile” lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C18H16ClN5O3 |
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Molecular Weight |
385.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-morpholin-4-yl-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C18H16ClN5O3/c19-11-3-1-10(2-4-11)13-12(9-20)16(25)21-15-14(13)17(26)23-18(22-15)24-5-7-27-8-6-24/h1-4,12-13H,5-8H2,(H2,21,22,23,25,26) |
InChI Key |
HSDRXLXKOLTHSP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=C(C(C(C(=O)N3)C#N)C4=CC=C(C=C4)Cl)C(=O)N2 |
Origin of Product |
United States |
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